沙丁胺醇

概述

描述

Salbutamol, also known as albuterol in the United States, is a medication that opens up the medium and large airways in the lungs. It is a short-acting β2 adrenergic receptor agonist that causes relaxation of airway smooth muscle. It is primarily used to treat asthma, including asthma attacks and exercise-induced bronchospasm, as well as chronic obstructive pulmonary disease (COPD) .

科学研究应用

Salbutamol has a wide range of scientific research applications. In chemistry, it is studied for its synthetic pathways and reaction mechanisms. In biology and medicine, it is extensively used to study respiratory diseases such as asthma and COPD. It is also used in clinical trials to evaluate its efficacy and safety in treating these conditions. Additionally, salbutamol is used in the pharmaceutical industry for the development of inhalers and other drug delivery systems .

作用机制

Target of Action

Salbutamol, also known as albuterol, primarily targets the beta-2 adrenergic receptors . These receptors are predominantly found in the bronchial smooth muscle cells of the lungs . The activation of these receptors plays a crucial role in the management of conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Mode of Action

Salbutamol acts as a beta-2 adrenergic receptor agonist . Upon binding to these receptors, it stimulates the production of intracellular cyclic adenosine monophosphate (cAMP) via the activation of the enzyme adenylyl cyclase . This leads to a series of downstream effects, including the relaxation of bronchial smooth muscle .

Biochemical Pathways

The activation of beta-2 adrenergic receptors by salbutamol leads to an increase in cAMP levels within the cell . This rise in cAMP activates protein kinase A, which in turn inhibits the phosphorylation of myosin and lowers intracellular ionic calcium concentrations, resulting in muscle relaxation . This relaxation of bronchial smooth muscle leads to bronchodilation, thereby improving airflow and reducing symptoms in conditions like asthma and COPD .

Pharmacokinetics

Salbutamol exhibits rapid absorption in both the gastrointestinal tract and lungs . The time to maximum plasma concentration ranges from 0.5 hour for nebulized delivery to 2 to 4 hours for delivery by a metered-dose inhaler . It has a half-life of 3.8 to 6 hours when inhaled and 5 to 7.2 hours when taken as a pill . The drug is metabolized in the liver and excreted via the kidneys .

Result of Action

The primary result of salbutamol’s action is the relaxation of bronchial smooth muscle, leading to bronchodilation . This helps to alleviate symptoms such as wheezing, coughing, chest tightness, and breathlessness in individuals with asthma and COPD . Additionally, salbutamol inhibits the release of bronchoconstricting mediators from mast cells and reduces microvascular leakage .

Action Environment

Environmental factors can influence the action of salbutamol. For instance, the propellants in pressurized metered-dose inhalers (pMDI), which contain salbutamol, are powerful greenhouse gases . Therefore, the environmental impact of salbutamol delivery methods is an important consideration in its use .

生化分析

Biochemical Properties

Salbutamol interacts with β2-adrenergic receptors in the lungs, leading to relaxation of the bronchial smooth muscles . This interaction triggers a cascade of biochemical reactions that result in bronchodilation, providing relief from asthma symptoms .

Cellular Effects

Salbutamol influences cell function by interacting with β2-adrenergic receptors on the cell surface. This interaction triggers a series of cellular processes, including the activation of adenylate cyclase and an increase in cyclic AMP levels within the cell . These changes can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Salbutamol involves binding to β2-adrenergic receptors, leading to the activation of adenylate cyclase. This enzyme converts ATP to cyclic AMP, a second messenger that plays a crucial role in the regulation of various cellular processes .

Temporal Effects in Laboratory Settings

It is known that Salbutamol’s bronchodilatory effects are rapid in onset and can last for several hours .

Dosage Effects in Animal Models

The effects of Salbutamol in animal models vary with dosage. While low to moderate doses can effectively relieve bronchoconstriction, high doses may lead to adverse effects such as tachycardia and tremors .

Metabolic Pathways

Salbutamol is metabolized primarily by the liver and to a lesser extent by the kidneys .

Transport and Distribution

Salbutamol can be administered orally, intravenously, intramuscularly, subcutaneously, or by inhalation . The method of administration affects the compound’s absorption, distribution, metabolism, and elimination, thereby influencing its efficacy and adverse effects .

Subcellular Localization

The subcellular localization of Salbutamol is primarily at the cell surface, where it binds to β2-adrenergic receptors . This binding triggers a series of intracellular events that lead to the compound’s therapeutic effects .

准备方法

Salbutamol can be synthesized through various synthetic routes. One common method involves the chloromethylation of 4-hydroxyacetophenone with formaldehyde in concentrated hydrochloric acid, followed by acylation with acetic anhydride and acetic acid in the presence of sodium acetate. The resulting compound undergoes bromination and subsequent reactions to yield salbutamol . Industrial production methods often involve similar steps but are optimized for large-scale production .

化学反应分析

Salbutamol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formaldehyde, hydrochloric acid, acetic anhydride, and sodium acetate. Major products formed from these reactions include intermediates such as 4-hydroxy-3-chloromethylacetophenone and the final product, salbutamol .

相似化合物的比较

Salbutamol is often compared with other β2 adrenergic agonists such as terbutaline and adrenaline. Terbutaline has a similar structure but differs in the arrangement of hydroxyl groups on the benzene ring, making it a 1,3-diol rather than a 1,2-diol as in adrenaline . Salbutamol is unique in its high selectivity for β2 receptors, which makes it particularly effective for treating respiratory conditions with fewer side effects compared to less selective agonists .

生物活性

Salbutamol, a selective short-acting β2-adrenergic agonist (SABA), is primarily used in the management of asthma and other respiratory conditions. Its biological activity is characterized by its ability to induce bronchodilation, but recent studies have also uncovered additional mechanisms and effects, including potential anabolic properties and cardiovascular implications. This article explores the multifaceted biological activity of salbutamol through various studies, case reports, and systematic reviews.

Salbutamol exerts its primary therapeutic effects by binding to β2-adrenergic receptors located in the smooth muscle of the respiratory tract. This binding activates adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP), which promotes smooth muscle relaxation and bronchodilation. Additionally, salbutamol inhibits the release of mediators from mast cells, contributing to its anti-inflammatory effects in asthma management .

Anabolic Effects

Recent research has indicated that salbutamol may possess androgenic activity . A study demonstrated that salbutamol can inhibit the proliferation of androgen receptor-positive breast cancer cells (MCF7-AR1) in a concentration-dependent manner, suggesting potential anabolic effects through androgen receptor activation . The IC50 value for this inhibition was found to be . Importantly, the study concluded that these effects were not due to cytotoxicity or anti-estrogenic actions, indicating a unique mechanism by which salbutamol may promote muscle growth or maintenance.

Safety and Adverse Effects

While salbutamol is generally well-tolerated, it is associated with several adverse effects. A systematic review analyzed data from 58 randomized controlled trials involving 12,961 participants and found that the overall incidence of adverse events (AEs) was 34%, with palpitations or tachycardia being the most common specific AE . Severe AEs occurred in 2% of cases, and treatment discontinuation was noted in 3% of participants. The findings underscore the need for careful monitoring when prescribing salbutamol, especially in patients with pre-existing cardiovascular conditions.

Case Studies

Case Study 1: Acute Salbutamol Toxicity

A report detailed a case of a patient who experienced acute toxicity after using salbutamol excessively during an asthma attack. The patient presented with symptoms including supraventricular tachycardia and marked lactic acidosis after using her inhaler approximately 15 times in a short period. Treatment involved intravenous diltiazem for tachycardia and supportive care for lactic acidosis. The patient recovered fully within hours .

Case Study 2: Asthma Management

Another case involved a 47-year-old female with poorly controlled asthma who had ordered an excessive number of salbutamol inhalers over the year without adequate clinical review. This case highlighted issues related to adherence to preventive therapy and the importance of regular follow-ups in managing chronic respiratory conditions effectively .

Research Findings Summary

The following table summarizes key findings related to the biological activity of salbutamol:

属性

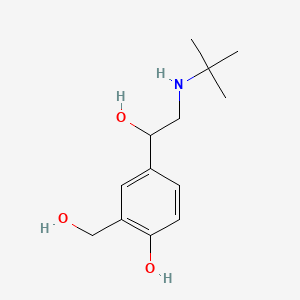

IUPAC Name |

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDAUXUAQIAJITI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021255 | |

| Record name | Salbutamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Salbutamol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ethanol, sparingly soluble in water, and very soluble in chlorform., Soluble in most organic solvents., In water, 1.43X10+4 mg/L, temp not specified, 2.15e+00 g/L | |

| Record name | Salbutamol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01001 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALBUTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Salbutamol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

8.9X10-9 mm Hg at 25 °C /Estimated/ | |

| Record name | ALBUTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

In vitro studies and in vivo pharmacologic studies have shown that salbutamol has a preferential effect on beta2-adrenergic receptors compared with isoproterenol. Although beta2 adrenoceptors are the predominant adrenergic receptors in bronchial smooth muscle and beta1 adrenoceptors are the predominant receptors in the heart, there are also beta2-adrenoceptors in the human heart comprising 10% to 50% of the total beta-adrenoceptors. The precise function of these receptors has not been established, but their presence raises the possibility that even selective beta2-agonists may have cardiac effects. Activation of beta2-adrenergic receptors on airway smooth muscle leads to the activation of adenyl cyclase and to an increase in the intracellular concentration of cyclic-3′,5′-adenosine monophosphate (cyclic AMP). This increase of cyclic AMP leads to the activation of protein kinase A, which inhibits the phosphorylation of myosin and lowers intracellular ionic calcium concentrations, resulting in relaxation. Salbutamol relaxes the smooth muscles of all airways, from the trachea to the terminal bronchioles. Salbutamol acts as a functional antagonist to relax the airway irrespective of the spasmogen involved, thus protecting against all bronchoconstrictor challenges. Increased cyclic AMP concentrations are also associated with the inhibition of release of mediators from mast cells in the airway. Salbutamol has been shown in most controlled clinical trials to have more effect on the respiratory tract, in the form of bronchial smooth muscle relaxation, than isoproterenol at comparable doses while producing fewer cardiovascular effects. Controlled clinical studies and other clinical experience have shown that inhaled albuterol, like other beta-adrenergic agonist drugs, can produce a significant cardiovascular effect in some patients, as measured by pulse rate, blood pressure, symptoms, and/or electrocardiographic changes. A measurable decrease in airway resistance is typically observed within 5 to 15 minutes after inhalation of salbutamol. The maximum improvement in pulmonary function usually occurs 60 to 90 minutes after salbutamol treatment, and significant bronchodilator activity has been observed to persist for 3 to 6 hours., Adrenergic bronchodilators act by stimulating beta2-adrenergic receptors in the lungs to relax bronchial smooth muscle, thereby relieving bronchospasm. /Adrenergic bronchodilators/, Primarily stimulates beta2-adrenergic receptors, with some minor beta1-adrenergic activity., In vitro studies and in vivo pharmacologic studies have demonstrated that albuterol has a preferential effect on beta2-adrenergic receptors compared with isoproterenol. While it is recognized that beta2-adrenergic receptors are the predominant receptors in bronchial smooth muscle, date indicate that there is a population of beta2-receptors in the human heart existing in a concentration between 10% and 50% of cardiac beta-adrenergic receptors. The precise function of these receptors has not been established., Activation of beta2-adrenergic receptors on airway smooth muscle leads to the activation of adenylcyclase and to an increase in the intracellular concentration of cyclic-3',5'-adenosine monophosphate (cyclic AMP). This increase of cyclic AMP leads to the activation of protein kinase A, which inhibits the phosphorylation of myosin and lowers intracellular ionic calcium concentrations, resulting in relaxation. Albuterol relaxes the smooth muscles of all airways, from the trachea to the terminal bronchioles. Albuterol acts as a functional antagonist to relax the airway irrespective of the spasmogen involved, this protecting against all bronchoconstrictor challenges. Increased cyclic AMP concentrations are also associated with the inhibition of release of mediators from most cells in the airway. | |

| Record name | Salbutamol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01001 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALBUTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white crystalline solid, Crystalline powder from ethanol-ethyl acetate or ethyl acetate-cyclohexane | |

CAS No. |

18559-94-9 | |

| Record name | Salbutamol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18559-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Albuterol [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018559949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salbutamol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01001 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | albuterol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salbutamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salbutamol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALBUTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF8SVZ843E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALBUTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Salbutamol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

147-149, 151 °C (Lunts); 157-158 °C (Collins), 157 - 158 °C | |

| Record name | Salbutamol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01001 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALBUTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Salbutamol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。